N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
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Overview
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cytokinin oxidase/dehydrogenase, which plays a role in plant growth regulation. Additionally, it can bind to DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.
2-phenyl-1,3,4-thiadiazole: Another derivative with potential antimicrobial and anticancer properties.
5-aryl-1,3,4-thiadiazole: Known for its diverse pharmacological activities.
Uniqueness
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide stands out due to its specific structural features and the presence of the propanamide group, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-9(15)12-11-13-10(14-16-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKNOFMFOHRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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